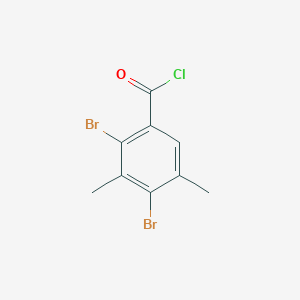

2,4-Dibromo-3,5-dimethylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dibromo-3,5-dimethylbenzoyl chloride is a chemical compound . Unfortunately, there is limited information available on the specific description of this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-3,5-dimethylbenzoyl chloride include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

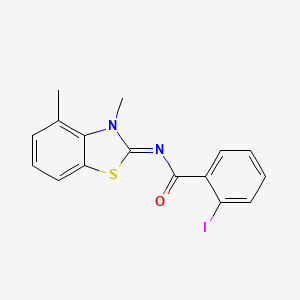

Medicinal Chemistry: Acute Pyelonephritis Treatment

2,4-Dibromo-3,5-dimethylbenzoyl chloride has been utilized in the development of new drugs for acute pyelonephritis, a bacterial infection of the renal pelvis . The compound serves as a precursor in the synthesis of 5,2′-dibromo-2,4′,5′-trihydroxydiphenylmethanone (LM49-API), which is a candidate drug for this condition. The synthesis process aims to reduce by-products and achieve better impurity profiles, which is crucial for the quality control of the API.

Polymer Science: Nanocomposite Films

In the field of polymer science, this compound has been explored for its role in creating polyvinyl chloride/Mn2O3 nanocomposite films . These films are significant for photocatalysis applications, where the compound contributes to the dispersion of Mn2O3 nanoparticles within a PVC matrix, enhancing the material’s photocatalytic properties.

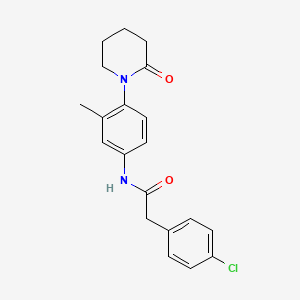

Organic Synthesis: Imidazole Derivatives

The compound is also relevant in organic synthesis, particularly in the formation of imidazole derivatives . Imidazoles are crucial heterocycles in functional molecules used in various applications, including pharmaceuticals and agrochemicals. The compound’s role in the regiocontrolled synthesis of substituted imidazoles highlights its importance in creating complex organic structures.

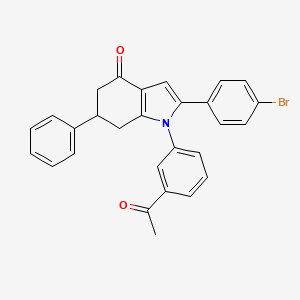

Materials Science: Optoelectronic Applications

In materials science, 2,4-Dibromo-3,5-dimethylbenzoyl chloride is a potential candidate for enhancing the properties of materials used in optoelectronic applications . Its incorporation into polymer matrices can significantly improve the characteristics of polymers, making it a valuable component in the development of new materials.

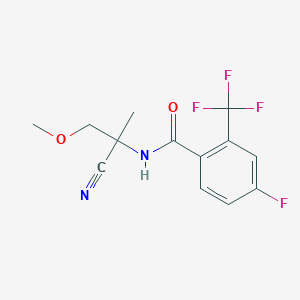

Analytical Chemistry: Solvolysis Studies

Analytical chemistry benefits from the use of this compound in studying the mechanism and kinetics of solvolysis reactions . Such studies are essential for understanding reaction pathways and developing new analytical methods.

Environmental Science: Photodegradation of Dyes

Lastly, the compound’s applications extend to environmental science, where it can be used to improve the efficiency of photodegradation processes for dyes . This is particularly important for the treatment of wastewater and the development of sustainable environmental practices.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various proteins and enzymes .

Mode of Action

These compounds typically undergo nucleophilic substitution reactions . The bromine atoms on the benzene ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Biochemical Pathways

Halogenated benzoyl chlorides are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Pharmacokinetics

The presence of halogens can also affect the compound’s metabolic stability .

Result of Action

Halogenated benzoyl chlorides are often used as intermediates in the synthesis of more complex organic compounds .

Action Environment

The action of 2,4-Dibromo-3,5-dimethylbenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles can facilitate its reaction with other compounds. Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dibromo-3,5-dimethylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2ClO/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVAHMHIMVOTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)

![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)